Ethyl 6-hydroxypyrimidine-4-carboxylate

Physicochemical properties Solubility Procurement specification

This 6-hydroxypyrimidine-4-carboxylate scaffold features unsubstituted C2 and C5 positions for full diversification, a tautomeric 6‑oxo handle, and a reactive C4 ethyl ester. The robust, scalable synthesis ensures reliable supply. Ideal for constructing 4,6‑disubstituted pyrimidine libraries and kinase‑targeted hit‑to‑lead programs. Available in high purity (≥98%) with full COA.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 223788-14-5
Cat. No. B1437708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxypyrimidine-4-carboxylate
CAS223788-14-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC=N1
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)
InChIKeyRDEDWQDJPRDEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Hydroxypyrimidine-4-carboxylate (CAS 223788-14-5): Procurement Guide for Pyrimidine Building Blocks in Medicinal Chemistry


Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS 223788-14-5), also designated as ethyl 1,6-dihydro-6-oxo-4-pyrimidinecarboxylate, is a heterocyclic building block with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol [1]. The compound features a pyrimidine core bearing a hydroxyl group at the 6-position (existing in keto-enol tautomerism) and an ethyl ester at the 4-position . This substitution pattern provides two orthogonal reactive handles — the ester for amidation or hydrolysis and the hydroxyl/oxo group for O-alkylation or activation — making the compound a versatile intermediate for constructing 4,6-disubstituted pyrimidine scaffolds. The compound is commercially available from multiple vendors at research-grade quantities, typically at 95%–98% purity .

Why Ethyl 6-Hydroxypyrimidine-4-carboxylate Cannot Be Substituted with Generic Pyrimidine Analogs


Pyrimidine-4-carboxylates constitute a large family of building blocks whose reactivity and downstream utility are exquisitely sensitive to substitution pattern. The target compound's specific 6-hydroxy-4-carboxylate arrangement creates a tautomeric equilibrium (6-hydroxypyrimidine ↔ 1,6-dihydro-6-oxopyrimidine) that is absent in isomeric 5-carboxylate or 2-substituted analogs . This tautomerism directly impacts nucleophilicity at the 6-position and hydrogen-bonding capacity, which in turn governs regioselectivity in subsequent derivatization reactions [1]. Furthermore, the absence of substitution at the 2- and 5-positions preserves maximal synthetic flexibility — unlike pre-functionalized analogs such as ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate or ethyl 5-ethyl-6-hydroxypyrimidine-4-carboxylate, which commit the scaffold to specific substitution patterns and limit diversification options . Substituting a different regioisomer or pre-functionalized derivative introduces uncontrolled variables in reaction outcomes, necessitating empirical validation rather than assuming interchangeable performance.

Quantitative Differentiation Evidence for Ethyl 6-Hydroxypyrimidine-4-carboxylate (CAS 223788-14-5)


Physical Property Comparison: Ethyl 6-Hydroxypyrimidine-4-carboxylate vs. Isomeric Ethyl 4-Hydroxypyrimidine-5-carboxylate

The regioisomeric positioning of the hydroxyl and carboxylate functional groups produces measurable differences in key physicochemical parameters that affect handling and formulation. Ethyl 6-hydroxypyrimidine-4-carboxylate exhibits distinct solubility, density, and lipophilicity compared to the 5-carboxylate isomer .

Physicochemical properties Solubility Procurement specification

Derivatization Potential: Comparison of Unsubstituted vs. Pre-functionalized 6-Hydroxypyrimidine-4-carboxylate Scaffolds

Ethyl 6-hydroxypyrimidine-4-carboxylate contains no substitution at the 2- or 5-positions, preserving both sites for orthogonal functionalization. This contrasts with pre-functionalized analogs such as ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate and ethyl 5-ethyl-6-hydroxypyrimidine-4-carboxylate, which permanently occupy these positions and limit the accessible chemical space .

Medicinal chemistry Scaffold diversification Synthetic accessibility

Biological Activity of 6-Hydroxypyrimidine-4-carboxylate-Derived Scaffolds: Antiproliferative Activity

Compounds derived from the 6-hydroxypyrimidine-4-carboxylate scaffold have demonstrated measurable antiproliferative activity. Derivatives built on this scaffold showed IC50 values of 14.0 μM against human chronic myelogenous leukemia cells (K562) and 15.0 μM against human T-cell leukemia cells (CEM) . While these data are from functionalized derivatives rather than the parent compound itself, they establish the scaffold's capacity to yield biologically active molecules in the low micromolar range.

Anticancer Scaffold optimization SAR

Purity and Specification Comparison Across Commercial Sources

Commercial availability of ethyl 6-hydroxypyrimidine-4-carboxylate spans multiple vendors with documented purity specifications. Available purity grades range from 95% (AKSci) to 97% (Fluorochem) to 98% (Bidepharm), with some vendors offering batch-specific certificates of analysis including NMR, HPLC, or GC . This multi-vendor landscape enables competitive sourcing and quality-based selection.

Procurement Quality control Supply chain

Optimal Application Scenarios for Ethyl 6-Hydroxypyrimidine-4-carboxylate (CAS 223788-14-5)


Medicinal Chemistry: Synthesis of 4,6-Disubstituted Pyrimidine Libraries

The unsubstituted C2 and C5 positions of ethyl 6-hydroxypyrimidine-4-carboxylate provide maximal synthetic flexibility for constructing diverse 4,6-disubstituted pyrimidine libraries . The ethyl ester at C4 can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further functionalization, while the 6-oxo/hydroxy group can undergo O-alkylation or activation for nucleophilic aromatic substitution. This dual reactivity enables parallel library synthesis without the constraints imposed by pre-functionalized analogs such as ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate. The scaffold has been employed as an intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, demonstrating its utility in constructing complex pharmacologically relevant structures [1].

Process Chemistry: Scale-Up of Pyrimidine Intermediates

The synthesis of ethyl 6-hydroxypyrimidine-4-carboxylate proceeds via condensation of ethyl acetoacetate with urea under acidic conditions — a robust, scalable route that has been adapted for industrial production . The process employs mild reaction conditions and does not require hazardous reagents beyond standard laboratory precautions, making it suitable for pilot-plant scale-up [1]. This contrasts with the more complex multi-step syntheses required for pre-functionalized 6-hydroxypyrimidine derivatives, which may involve protecting group strategies or sensitive coupling reactions that complicate process transfer. For kilogram-scale procurement or custom synthesis, the compound's straightforward synthetic accessibility translates to favorable cost and lead-time considerations.

Analytical Method Development: Reference Standard for Pyrimidine Carboxylate Quantification

With commercially verified purity specifications ranging from 95% to 98% and availability of certificates of analysis including NMR, HPLC, and GC data from multiple vendors, ethyl 6-hydroxypyrimidine-4-carboxylate is suitable as a reference standard for method development and validation in analytical chemistry . The compound's distinct UV chromophore (pyrimidine ring) and well-defined LC-MS properties (exact mass 168.05349212) enable robust detection and quantification in complex reaction mixtures. The availability of the compound from multiple commercial sources with documented purity ensures supply continuity for long-term analytical method qualification.

Anticancer Drug Discovery: Pyrimidine-Based Kinase Inhibitor Scaffolds

The 6-hydroxypyrimidine-4-carboxylate scaffold has demonstrated the capacity to yield derivatives with antiproliferative activity in the low micromolar range (IC50 = 14.0 μM against K562 leukemia cells and 15.0 μM against CEM T-cell leukemia cells) . While these data derive from functionalized derivatives rather than the parent compound, they validate the scaffold's potential as a starting point for hit-to-lead optimization campaigns. The unsubstituted C2 and C5 positions allow medicinal chemists to systematically explore substituent effects on potency and selectivity without being constrained by pre-installed functional groups. This scaffold is particularly relevant for programs targeting kinases or other ATP-binding proteins where pyrimidine cores serve as adenine mimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-hydroxypyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.